Cyclopropane-1beta,2alpha-dimethaneamine
Description
Properties
CAS No. |
1931998-58-1; 2345-82-6 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.165 |
IUPAC Name |
[(1R,2R)-2-(aminomethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C5H12N2/c6-2-4-1-5(4)3-7/h4-5H,1-3,6-7H2/t4-,5-/m0/s1 |
InChI Key |
LMWNFXZQGNKNKG-WHFBIAKZSA-N |
SMILES |
C1C(C1CN)CN |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparison requires data on molecular structure, reactivity, or applications of the compound and its analogs. However:
- includes cyclopropane derivatives (e.g., cyclopropylbenzene) but lacks specifics about their properties or relationships to the queried compound.
- Other evidence (1–5) focuses on natural language processing (NLP) models (e.g., BERT, GPT, Transformer), which are unrelated to chemical comparisons.
Potential Limitations in Existing Data:
- Structural analogs: Cyclopropane derivatives often exhibit unique strain-driven reactivity due to their three-membered ring structure. For example, cyclopropyl groups are known to participate in ring-opening reactions under stress, a property exploited in drug design .
Critical Gaps in Evidence
The provided materials lack:
- Chemical identifiers: No CAS number, molecular formula, or structural diagram for the compound.
- Experimental data: No synthesis protocols, spectroscopic data (NMR, IR), or thermodynamic properties.
- Comparative studies: No peer-reviewed studies comparing the compound’s stability, reactivity, or applications to analogs like cyclopropylamine or cyclopropane dicarboxylic acid derivatives.
Recommendations for Further Research
To address this gap, consult specialized chemical databases (e.g., SciFinder, Reaxys) or primary literature for:
- Synthetic routes : Methods for introducing amine groups at specific positions on cyclopropane rings.
- Applications: Potential uses in pharmaceuticals, agrochemicals, or materials science.
- Computational studies : Density functional theory (DFT) calculations predicting reactivity or stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
